molecular formula C18H18N4O2 B1624236 N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide CAS No. 36289-79-9

N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide

Cat. No.: B1624236
CAS No.: 36289-79-9
M. Wt: 322.4 g/mol
InChI Key: AYQQDKPKRPSTOL-IWGRKNQJSA-N
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Description

N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide is a synthetic hydrazide-hydrazone compound of interest in medicinal chemistry and biochemical research. Compounds within this class are frequently investigated for their enzyme inhibitory properties. Specifically, hydrazide-hydrazones based on the benzohydrazide scaffold have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets in neuropharmacology, and inhibitors are studied for their potential to modulate cholinergic signaling . The mechanism of action for this class of compounds often involves interaction with the enzyme's active site, with some derivatives exhibiting a mixed-type inhibition pattern . The hydrazide-hydrazone moiety (—CO—NH—N=C(R)—) is a privileged scaffold in drug discovery, known for a broad spectrum of biological activities, which makes this compound a valuable building block for developing new pharmacological probes or as a reference standard in analytical studies . This product is offered as part of a collection of rare and unique chemicals for early discovery research. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-[(3E)-3-(benzoylhydrazinylidene)butan-2-ylidene]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13(19-21-17(23)15-9-5-3-6-10-15)14(2)20-22-18(24)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-13+,20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQQDKPKRPSTOL-IWGRKNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C(=NNC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36289-79-9
Record name NSC87858
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Solution-Based Condensation Method

The conventional synthesis involves a two-step condensation reaction between 2,3-butanedione and benzohydrazide. In a representative procedure:

  • Hydrazide Preparation : Benzohydrazide is synthesized via refluxing benzoyl chloride with hydrazine hydrate in methanol (1:2 molar ratio, 6 hours).
  • Bis-Hydrazone Formation : 2,3-Butanedione (1.0 equivalent) reacts with benzohydrazide (2.2 equivalents) in ethanol under reflux for 12–24 hours, yielding the target compound as a pale-yellow precipitate.

Critical parameters:

  • Solvent Selection : Ethanol outperforms methanol in minimizing side product formation.
  • Stoichiometry : A 10% excess of benzohydrazide ensures complete diketone conversion.
  • Temperature Control : Maintaining reflux (78°C for ethanol) prevents premature precipitation.

Mechanochemical Synthesis

A solvent-free alternative employs ball milling technology:

  • Reactant Mixing : 2,3-Butanedione (1.0 mmol) and benzohydrazide (2.2 mmol) are loaded into a stainless-steel jar with grinding media (stainless steel balls, 5 mm diameter).
  • Milling Process : High-energy ball milling at 30 Hz for 45 minutes facilitates reaction completion.

Advantages:

  • Reaction Time Reduction : Completes in <1 hour versus 12–24 hours for solution methods.
  • Yield Improvement : Achieves 89–92% yield compared to 75–82% in solution synthesis.

Solid-State Melt Reaction

Thermal activation provides another solvent-free approach:

  • Reactant Fusion : Equimolar quantities of 2,3-butanedione and benzohydrazide are heated to 150°C under nitrogen.
  • Isothermal Reaction : Maintained at 150°C for 2 hours with continuous stirring.

Key observations:

  • Stereochemical Control : Produces 98% E,E-isomer versus 85–90% in solution methods.
  • Scalability : Suitable for gram-scale production without solvent recovery systems.

Reaction Mechanism and Stereochemical Considerations

The formation proceeds through sequential nucleophilic attack (Figure 1):

  • Primary Hydrazone Formation : Benzohydrazide attacks the electrophilic carbonyl carbon of 2,3-butanedione, eliminating water.
  • Tautomerization : The intermediate enolizes, creating a conjugated system that activates the second carbonyl group.
  • Secondary Condensation : The remaining hydrazide moiety reacts with the activated ketone, yielding the bis-hydrazone.

Stereochemical outcomes depend on reaction conditions:

  • Thermodynamic Control : Prolonged heating favors E,E-isomer stabilization through conjugation.
  • Kinetic Control : Rapid precipitation in solution methods may trap minor Z-isomers.

Optimization of Reaction Conditions

Catalytic Enhancements

  • Acid Catalysis : 0.5 mol% p-toluenesulfonic acid reduces reaction time by 40% in ethanol reflux.
  • Microwave Assistance : 300 W irradiation decreases solution reaction time to 2 hours (yield: 88%).

Solvent Effects

Comparative solvent screening reveals:

Solvent Dielectric Constant Yield (%) E,E-Isomer Purity (%)
Ethanol 24.3 82 89
Methanol 32.7 78 85
Acetonitrile 37.5 68 79
Water 80.1 12 63

Data adapted from.

Purification and Characterization

Crystallization Protocols

  • Single-Solvent : Recrystallization from hot ethanol (95% recovery, >99% purity).
  • Mixed-Solvent : Ethanol/water (3:1 v/v) gradient cooling enhances crystal morphology.

Spectroscopic Confirmation

Key spectral features :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 2H, NH), 8.02–7.45 (m, 10H, Ar-H), 2.35 (s, 6H, CH₃).
  • IR (KBr) : ν 3245 cm⁻¹ (N-H), 1658 cm⁻¹ (C=O), 1597 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z 323.1502 [M+H]⁺ (calc. 323.1504).

Comparative Analysis of Synthesis Methods

Parameter Solution-Based Mechanochemical Melt Reaction
Time (h) 12–24 0.75 2
Yield (%) 75–82 89–92 85–88
Energy Consumption (kJ/g) 480 320 410
E,E-Isomer Purity (%) 85–90 93 98
Scalability Multi-gram <10g Multi-gram

Data synthesized from.

Challenges and Troubleshooting

Common Synthetic Issues

  • Incomplete Conversion : Add benzohydrazide in three portions over 6 hours to drive equilibrium.
  • Polymorphism : Annealing crystals at 120°C for 1 hour ensures consistent X-ray diffraction patterns.

Applications and Derivatives

While beyond preparation scope, notable derivatives include:

  • Metal Complexes : Cu(II) and Fe(III) chelates show enhanced antioxidant activity versus free ligand.
  • Pharmaceutical Intermediates : Serve as precursors for BTK inhibitors in patent AU2021225161B2.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can enhance its biological activity. The compound can also interact with reactive oxygen species, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Structural Analogues and Anticancer Activity

Benzohydrazide derivatives with antiproliferative activity often feature substitutions on the benzoyl or hydrazone moieties. For example:

  • Compound 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) and 5b (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide) exhibit IC₅₀ values of 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .
  • Compound 4c (N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide) shows 100% inhibition of Dalton’s ascites lymphoma cells at 100 µg/mL, comparable to doxorubicin .

Key Structural Determinants :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity by improving membrane permeability and target affinity.
  • Benzimidazole integration augments DNA intercalation and topoisomerase inhibition .
Antimicrobial Activity

Hydrazone hybrids demonstrate broad-spectrum antimicrobial effects:

  • N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide shows potent anti-Entamoeba histolytica activity, though its mechanism remains underexplored .
  • N'-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazide derivatives (3a–3j) exhibit moderate to strong activity against E. coli, P. aeruginosa, and S. albicans .

Mechanistic Insights :

  • Hydrazone derivatives disrupt microbial DNA gyrase ATPase activity, preventing DNA supercoiling and replication .
Enzyme Inhibition

Benzohydrazides are potent inhibitors of cholinesterases (ChEs) and antioxidant enzymes:

  • Amide-derived benzohydrazides with thiophene-2-carboxamide substitutions inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease .
  • Thiosemicarbazide derivatives (3, 7) show superior radical scavenging (DPPH assay IC₅₀ = 0.22–1.08 µg/mL) compared to gallic acid (IC₅₀ = 1.2 µg/mL) .

Table 1: Comparative Pharmacological Profiles of Selected Analogues

Compound Name Biological Activity IC₅₀/EC₅₀ Reference
5a (Benzimidazole-benzohydrazide) Anticancer (lung adenocarcinoma) 0.0316 µM
Cisplatin Anticancer (standard) 0.045–0.052 µM
N'-arylidene-4-(piperidin-ethoxy)hydrazide Antibacterial (S. aureus) 100 µg/mL (zone inhibition)
Thiosemicarbazide 3 Antioxidant (DPPH assay) 0.22 µg/mL
Gallic acid Antioxidant (standard) 1.2 µg/mL
Mechanistic Divergence
  • Anticancer vs. Antimicrobial Targets : While anticancer analogs (e.g., 5a, 4c) often target tubulin polymerization or VEGFR-2 , antimicrobial derivatives (e.g., 3a–3j) inhibit DNA gyrase or membrane integrity .
  • Selectivity Challenges: Electron-deficient hydrazones (e.g., NO₂-substituted) show higher cytotoxicity but may lack selectivity, necessitating structural optimization .

Biological Activity

N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that allows for various interactions with biological systems, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C17_{17}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 314.35 g/mol. The compound features a hydrazone linkage, which is known for contributing to its biological activities.

Key Properties

PropertyValue
Molecular FormulaC17_{17}H18_{18}N4_{4}O2_{2}
Molecular Weight314.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was found to induce apoptosis in HeLa and MCF-7 cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial pathogens. The results showed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
  • Significant inhibition of biofilm formation in Pseudomonas aeruginosa.

Case Study 2: Antioxidant Activity

A comparative analysis of antioxidant activity using the ABTS assay revealed that this compound had an IC50 value of 45 µM, demonstrating stronger antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 3: Cytotoxicity on Cancer Cells

In vitro studies on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Q & A

Q. Advanced

  • Electron-withdrawing groups (e.g., nitro, fluoro): Enhance antimicrobial potency by increasing electrophilicity. N-(4-fluorobenzylidene)-benzohydrazide achieved IZD = 16 mm against B. subtilis .
  • Bulkier groups (e.g., thiophene-2-carboxamide): Improve AChE/BChE inhibition by fitting hydrophobic pockets. Ortho-substituted derivatives show higher activity than para-substituted analogs due to steric effects .
  • Metal coordination : Cu2+^{2+} or Ni2+^{2+} complexes of benzohydrazones exhibit enhanced urease inhibition and anticancer activity compared to ligands alone .

What strategies address contradictions in biological activity data across similar derivatives?

Q. Advanced

  • Dose-response profiling : Confirm IC50_{50} values to rule out false positives from single-concentration assays.
  • Synchrotron-based crystallography : Resolve target-ligand interactions at atomic resolution (e.g., SHELXL refinements) .
  • QSAR models : Identify physicochemical descriptors (e.g., logP, polar surface area) predictive of activity. For bis-hydrazones, halogen substitution (Cl, Br) correlated with antitubercular potency .

How are benzohydrazide derivatives utilized in coordination chemistry, and what applications arise from their metal complexes?

Basic
Benzohydrazones act as polydentate ligands, coordinating via imine nitrogen, carbonyl oxygen, or pyridine groups. For example, N'-(pyridin-2-ylmethylene)benzohydrazide forms stable Cu2+^{2+} complexes with square-planar geometry, exhibiting urease inhibition (IC50_{50} < 10 µM) .

Q. Advanced

  • Catalysis : Ni2+^{2+}-benzohydrazone complexes catalyze C–C coupling reactions for benzoxazole synthesis .
  • Anticancer activity : Ru3+^{3+} or Co2+^{2+} complexes induce apoptosis via mitochondrial pathways, validated by flow cytometry .

What analytical challenges arise in characterizing hydrazone tautomerism, and how are they mitigated?

Advanced
Hydrazones exhibit keto-enol tautomerism, complicating NMR interpretation. Strategies include:

  • Low-temperature NMR : Suppress tautomeric interconversion (e.g., −40°C in DMSO-d6_6) .
  • X-ray crystallography : Definitive assignment of tautomeric forms, as in 2-hydroxy-N′-[(1Z)-1-(2-hydroxy-5-methylphenyl)-2-methylpropylidene]benzohydrazide , which adopts a cis conformation stabilized by intramolecular H-bonds .
  • DFT simulations : Model tautomeric equilibria and predict dominant forms in solution .

How do computational methods enhance the design of benzohydrazide-based inhibitors?

Q. Advanced

  • Virtual screening : Dock derivatives against target PDB structures (e.g., BChE: 1P0I) to prioritize synthesis .
  • MD simulations : Assess ligand stability in binding pockets over 100-ns trajectories. For N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide , simulations revealed stable π-π stacking with Tyr332 .
  • ADMET prediction : Tools like SwissADME predict pharmacokinetic profiles, excluding derivatives with poor bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide
Reactant of Route 2
N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide

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